3-([Methyl(phenyl)amino]methyl)aniline

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

3-([Methyl(phenyl)amino]methyl)aniline is a meta-substituted aniline derivative bearing a tertiary amine moiety. It has the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B1367583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([Methyl(phenyl)amino]methyl)aniline
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=CC=C1)N)C2=CC=CC=C2
InChIInChI=1S/C14H16N2/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11,15H2,1H3
InChIKeyVXBBOGNJNNNRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-([Methyl(phenyl)amino]methyl)aniline: A Meta-Substituted N-Methyl-N-Phenyl Aniline Scaffold


3-([Methyl(phenyl)amino]methyl)aniline is a meta-substituted aniline derivative bearing a tertiary amine moiety . It has the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol . This compound, identified by CAS 1016526-68-3, is a versatile intermediate used in the synthesis of organic compounds .

1 Meta-substituted aniline scaffold for selective coupling and derivatization
2 Tertiary N-methyl-N-phenyl amine moiety with distinct electronic and steric profile
3 May support synthesis of KCNQ-targeted chemical probes and patent-defined aniline derivatives

Why 3-([Methyl(phenyl)amino]methyl)aniline Cannot Be Replaced by Simpler Aniline Analogs


Direct substitution of 3-([Methyl(phenyl)amino]methyl)aniline with simpler analogs like 3-aminobenzylamine or 3-(aminomethyl)-N-methylaniline is not straightforward due to its distinct molecular weight, logP, and predicted pKa . The presence of the tertiary N-methyl-N-phenyl group significantly alters the compound's electronic properties and steric bulk compared to primary or secondary amine analogs . This impacts its performance in applications requiring specific solubility, reactivity in coupling reactions, and interaction with biological targets like KCNQ potassium channels [1].

Target Attribute
Potential Substitute
Substitution Risk
Tertiary N-methyl-N-phenyl aniline scaffold
Simpler primary or secondary anilines
Electronic and steric profile may not transfer; reactivity in coupling steps may differ
Higher predicted lipophilicity (MW 212.29)
Low-molecular-weight analogs (e.g., 3-aminobenzylamine)
Membrane permeability and solubility behavior likely diverge; scaffold property review required
Meta-substituted isomer with distinct predicted pKa
Ortho-substituted or unsubstituted anilines
Protonation state and extraction behavior may not align; reaction condition mismatch possible

Quantitative Differentiation Evidence for 3-([Methyl(phenyl)amino]methyl)aniline


Ortho vs. Meta Substitution: Impact on Predicted pKa and Reactivity

The meta-substitution pattern of 3-([Methyl(phenyl)amino]methyl)aniline yields a predicted pKa of 4.49±0.10, which is distinct from its ortho isomer . The ortho isomer, 2-{[methyl(phenyl)amino]methyl}aniline, exhibits a predicted pKa of 4.25±0.50 . While both are within the acidic range for aniline derivatives, the meta-isomer is predicted to be slightly less acidic. This difference is a direct consequence of the spatial arrangement of the amino and tertiary amine groups, which modulates the electron density on the aromatic ring and the basicity of the aniline nitrogen .

Ortho vs. Meta pKa
Class-level inference
ΔpKa ≈ +0.24
Predicted meta-isomer is slightly less acidic; may inform protonation-state-sensitive reaction design
Predicted values require experimental verification; ACD/Labs Percepta platform context
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Meta vs. Simpler Analogs: Enhanced Lipophilicity and Structural Complexity

3-([Methyl(phenyl)amino]methyl)aniline has a molecular weight of 212.29 g/mol and a complex structure compared to simpler aniline derivatives . In contrast, 3-aminobenzylamine (C₇H₁₀N₂) has a molecular weight of 122.17 g/mol , and 3-(aminomethyl)-N-methylaniline (C₈H₁₂N₂) has a molecular weight of 136.19 g/mol and a reported LogP of 1.96 . The target compound's additional phenyl ring and increased molecular weight are anticipated to result in higher logP values, potentially improving membrane permeability in biological systems .

Lipophilicity & MW Comparison
Class-level inference
ΔMW = +76.10 g/mol
ΔLogP ≈ +1.0 to +2.0 (est.)
Supports scaffold property review for lipophilicity-driven research applications
LogP for target compound is inferred; comparator LogP is reported for 3-(aminomethyl)-N-methylaniline
Medicinal Chemistry ADME Properties Chemical Biology

Differential Utility in Patent-Defined KCNQ Potassium Channel Opener Scaffolds

Substituted aniline derivatives, including compounds with the N-methyl-N-phenyl moiety, are explicitly claimed as openers of KCNQ family potassium ion channels in Indian Patent 234661 [1]. The patent emphasizes the utility of these compounds for the prevention, treatment, and inhibition of disorders responsive to KCNQ channel opening, such as epilepsy [1]. While the patent does not provide head-to-head biological data for 3-([Methyl(phenyl)amino]methyl)aniline, its structure aligns with the general formulas disclosed for active compounds, differentiating it from simpler anilines not within this claimed chemical space .

Patent-Defined KCNQ Activity
Class-level inference
Falls within generic structure of claimed KCNQ channel openers
Supports KCNQ-targeted chemical probe design; patent context requires biological validation
Qualitative distinction based on Indian Patent 234661; no head-to-head data provided
Ion Channel Pharmacology Epilepsy Research Medicinal Chemistry

Key Application Scenarios for 3-([Methyl(phenyl)amino]methyl)aniline Based on Differential Evidence


Synthesis of Novel KCNQ Potassium Channel Modulators

As a compound falling within the generic structure of substituted aniline derivatives claimed as KCNQ channel openers [1], 3-([Methyl(phenyl)amino]methyl)aniline is a logical building block for medicinal chemists exploring new treatments for epilepsy, neuropathic pain, and other disorders of neuronal hyperexcitability.

Preparation of Organic Electronic Materials

The compound's structural features, including the tertiary amine and aromatic rings, are characteristic of materials used in hole transport layers. A related patent application (US 20160301011) describes aniline derivatives for use in organic electroluminescent elements, highlighting the potential of this class in electronics [2].

Development of Lipophilic Chemical Probes

The predicted increased lipophilicity of 3-([Methyl(phenyl)amino]methyl)aniline compared to simpler analogs like 3-(aminomethyl)-N-methylaniline makes it a preferred starting material for designing chemical probes that require improved membrane permeability or blood-brain barrier penetration.

Application
Selection Property
Validation Focus
KCNQ channel modulator synthesis research
Meta-substituted aniline scaffold matching patent-defined chemotype
KCNQ target-engagement assay context; neuronal excitability model-response review
Organic electronic material synthesis
Tertiary amine with extended aromatic π-system
Charge-transport property evaluation; hole-transport layer research context
Lipophilic chemical probe design
Predicted enhanced lipophilicity over simpler aniline analogs
Membrane permeability assay context; blood-brain barrier penetration research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-([Methyl(phenyl)amino]methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.